molecular formula C17H20FN3O3 B5988245 1-{[1-(2-Fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide

1-{[1-(2-Fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide

Cat. No.: B5988245
M. Wt: 333.36 g/mol
InChI Key: RXAZBQOFIOLRSK-UHFFFAOYSA-N
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Description

1-{[1-(2-Fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide is a sophisticated chemical scaffold designed for pharmaceutical and medicinal chemistry research. This compound features a piperidine-4-carboxamide core, a structure recognized in drug discovery for its ability to interact with biological targets, as demonstrated by related piperidine-4-carboxamide compounds developed as potent CCR5 antagonists with anti-HIV-1 activity (PubMed, 2006) . The integration of a 5-oxopyrrolidine (gamma-lactam) moiety and a 2-fluorophenyl group further enhances its research value. The fluorine atom can influence the molecule's electronic properties, metabolic stability, and binding affinity, which are critical parameters in the design of bioactive molecules (PMC, 2025) . This compound is primarily intended for use as a key intermediate or a building block in the synthesis of more complex molecules. Its structure offers multiple sites for further chemical modification, making it a versatile template for constructing compound libraries aimed at probing biological pathways. Researchers can leverage this scaffold in the exploration of new therapeutic agents, particularly in areas where related pyrrolidinone and piperidine derivatives have shown relevance, such as in oncology research (PMC, 2025) or as inhibitors of specific enzymes (Google Patents, 2010) . The carboxamide and carbonyl groups provide hydrogen bonding capabilities, which are essential for specific interactions with enzyme active sites or protein receptors. Strictly for research applications, this product is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[1-(2-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O3/c18-13-3-1-2-4-14(13)21-10-12(9-15(21)22)17(24)20-7-5-11(6-8-20)16(19)23/h1-4,11-12H,5-10H2,(H2,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXAZBQOFIOLRSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2CC(=O)N(C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like Cu(OAc)2 and KI, and reducing agents such as hydrogen gas or metal hydrides . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-{[1-(2-Fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the pyrrolidine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways . The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The compound shares structural similarities with other pyrrolidinone- and piperidine-based derivatives. Key comparisons include:

Compound Name Core Structure Substituents Key Functional Groups Reference
1-{[1-(2-Fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide Pyrrolidinone + Piperidine 2-Fluorophenyl, carboxamide 5-Oxo, carbonyl bridge N/A
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives Pyrrolidinone 5-Chloro-2-hydroxyphenyl, heterocyclic hydrazides Hydroxyl, hydrazide
2-{[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}hydrazinecarboxamide (2b) Pyrrolidinone + Hydrazinecarboxamide 4-Chlorophenyl Hydrazinecarboxamide
1-[(5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)carbonyl]piperidin-4-one Piperidone + Pyrazole 4-Chlorophenyl, 4-fluorophenyl Pyrazole, ketone

Key Observations :

  • Electron-Withdrawing Substituents : The 2-fluorophenyl group in the target compound enhances metabolic stability compared to 4-chlorophenyl or hydroxyl-substituted analogs, which may undergo faster oxidative degradation .
  • Bioisosteric Replacements : Replacement of the piperidine-4-carboxamide with hydrazinecarboxamide (as in 2b) reduces molecular weight (297 vs. ~446 g/mol) but may compromise blood-brain barrier penetration .
2.2.1. Antioxidant Activity
  • Target Compound: No direct antioxidant data are available. However, structurally related 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives exhibit radical scavenging activity 1.35–1.5× higher than ascorbic acid in DPPH assays, attributed to electron-donating hydroxyl groups .
2.2.2. Antimicrobial Activity
  • 1-[(5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)carbonyl]piperidin-4-one (): Demonstrates broad-spectrum activity against Gram-positive bacteria (MIC: 2–4 µg/mL) due to halogen-mediated disruption of microbial membranes .
2.2.3. Enzyme Inhibition
  • PF-06683324 (): A piperidine-4-carboxamide derivative with trifluoromethoxy substituents, reported as a kinase inhibitor (IC₅₀: <100 nM). The fluorine atom in the target compound may similarly enhance binding affinity to hydrophobic enzyme pockets .

Key Observations :

  • Halogenated derivatives generally require multi-step synthesis with moderate yields (60–76%). The target compound’s synthetic pathway likely involves similar coupling reactions, though optimization may be needed to improve yield.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-{[1-(2-Fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide, and what critical parameters influence yield and purity?

  • Answer : The compound can be synthesized via multi-step reactions, including nucleophilic substitutions, cyclization, and carboxamide coupling. Key steps involve:

  • Condensation of 2-fluorophenyl precursors with pyrrolidinone intermediates under controlled pH and temperature .
  • Coupling the pyrrolidin-3-yl carbonyl group to piperidine-4-carboxamide using activating agents like EDCI/HOBt .
  • Critical parameters : Solvent choice (e.g., DMF for polar intermediates), reaction temperature (often 0–25°C to avoid side reactions), and stoichiometric control of fluorophenyl precursors .

Q. How can researchers confirm the stereochemical integrity and structural identity of this compound post-synthesis?

  • Answer : Use a combination of:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify substituent positions and carbonyl linkages .
  • X-ray crystallography : Resolve stereochemistry, especially for the pyrrolidin-5-one and piperidine rings .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., theoretical C17_{17}H19_{19}FN3_3O3_3: 356.13 g/mol) .

Q. What preliminary biological assays are suitable for evaluating this compound’s pharmacological potential?

  • Answer : Initial screens include:

  • Enzyme inhibition assays : Target kinases or proteases due to the compound’s amide and fluorophenyl motifs .
  • Cytotoxicity profiling : Use cancer cell lines (e.g., MCF-7, HeLa) to assess antiproliferative activity .
  • Solubility and stability tests : HPLC-based assays in PBS or simulated biological fluids .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity against specific therapeutic targets?

  • Answer :

  • Molecular docking : Predict binding affinity to targets like COX-2 or EGFR using software (AutoDock, Schrödinger) .
  • QSAR studies : Correlate substituent effects (e.g., fluorophenyl vs. chlorophenyl) with activity data from analogs .
  • ADMET prediction : Tools like SwissADME assess permeability and metabolic stability .

Q. What strategies resolve contradictions in biological activity data between structurally similar analogs?

  • Answer :

  • Meta-analysis : Compare datasets from analogs (e.g., 4-fluorophenyl vs. 3-chlorophenyl derivatives) to identify substituent-specific trends .
  • Dose-response studies : Clarify whether discrepancies arise from potency differences or assay variability .
  • Structural biology : Co-crystallize the compound with targets to validate binding modes .

Q. How does the fluorophenyl substituent influence the compound’s physicochemical properties and target selectivity?

  • Answer :

  • Electron-withdrawing effects : Fluorine enhances metabolic stability and modulates pKa of adjacent groups .
  • Hydrophobic interactions : The aromatic ring improves binding to hydrophobic pockets in enzymes .
  • Data : Fluorophenyl analogs show 2–3× higher IC50_{50} values against serine proteases compared to non-halogenated analogs .

Q. What experimental designs are recommended for optimizing reaction conditions in large-scale synthesis?

  • Answer :

  • Design of Experiments (DoE) : Use factorial designs to optimize temperature, solvent ratios, and catalyst loading .
  • Flow chemistry : Continuous-flow reactors improve reproducibility for steps like diazomethane coupling .
  • In-line analytics : Real-time monitoring via FTIR or Raman spectroscopy ensures intermediate stability .

Methodological Resources

  • Synthesis Protocols : Refer to for step-by-step procedures.
  • Characterization Data : See for NMR, XRD, and HRMS references.
  • Biological Assays : Protocols in for enzyme inhibition and cytotoxicity.

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